2,5-Bis(dimethylsilyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

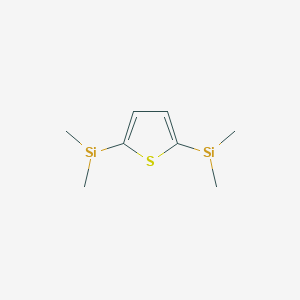

2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(dimethylsilyl)thiophene typically involves the Wurtz coupling reaction. This method entails the coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Wurtz coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would require optimization of reaction parameters, such as reagent concentrations, temperature control, and purification processes, to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bis(dimethylsilyl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Organic Electronics

2,5-Bis(dimethylsilyl)thiophene is widely utilized in the development of organic semiconductors. Its incorporation into conductive polymers enhances charge transport properties, making it essential for:

- Flexible Displays: Used in organic light-emitting diodes (OLEDs).

- Solar Cells: Improves efficiency in organic photovoltaic devices by enhancing light absorption and energy conversion .

Materials Science

The compound serves as a precursor for synthesizing polythiophene films, which are highly conductive and useful in various applications:

- Conductive Coatings: Employed in electronic devices and sensors.

- Photonic Materials: Its ability to form extended conjugated systems allows for effective light absorption in photolithographic applications .

Data Tables

| Compound | Application Area | Notable Properties |

|---|---|---|

| This compound | Organic Electronics | High conductivity |

| 2,5-Bis(trimethylsilyl)thiophene | Polymer Chemistry | Excellent charge transport |

| 2,5-Dimethylthiophene | Biological Activity | Antimicrobial potential |

Case Study 1: Organic Photovoltaic Cells

Research conducted on the integration of this compound into organic photovoltaic cells demonstrated a significant increase in efficiency due to improved charge mobility and light absorption characteristics. This advancement addresses the growing demand for renewable energy solutions.

Case Study 2: Conductive Polymers

The electrochemical polymerization of this compound has been shown to produce highly conducting films with desirable infrared spectra. These films are crucial for applications in sensors and flexible electronic devices .

Mécanisme D'action

The mechanism by which 2,5-Bis(dimethylsilyl)thiophene exerts its effects is primarily related to its ability to undergo polymerization and form conductive films. The presence of silicon-silicon sigma bonds, which are analogous to carbon-carbon double bonds, allows for the formation of extended conjugated systems. These systems can absorb light in the ultraviolet region, making the compound useful in photolithographic applications .

Comparaison Avec Des Composés Similaires

2,5-Bis(trimethylsilyl)thiophene: This compound is similar in structure but has trimethylsilyl groups instead of dimethylsilyl groups.

Poly(2,5-bis(dimethylsilyl)thiophene): A polymeric form of the compound with alternating thiophene and disilyl units.

Uniqueness: this compound is unique due to its specific arrangement of dimethylsilyl groups, which imparts distinct electronic properties. The ability to form highly conductive polythiophene films sets it apart from other thiophene derivatives and makes it particularly valuable in the field of organic electronics.

Activité Biologique

2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring. Its unique structural features contribute to its chemical reactivity and potential applications in various fields, including organic electronics and materials science. While specific biological activity data for this compound is limited, its structural analogs and derivatives have been studied for various biological properties.

- Chemical Formula : C10H18S2Si2

- Molecular Weight : Approximately 174.34 g/mol

- Structure : Contains two dimethylsilyl groups at the 2 and 5 positions of the thiophene ring.

Biological Activity Overview

The biological activity of this compound itself is not extensively documented; however, related thiophene derivatives have shown promising biological properties. Common activities observed in thiophene derivatives include:

- Antimicrobial Activity : Many thiophene derivatives exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that thiophene compounds can modulate inflammatory responses.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, showcasing potential therapeutic applications.

Case Studies and Findings

-

Antimicrobial Activity :

- A study on thiophene derivatives reported that compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

-

Neurotoxin Inhibition :

- Research has highlighted the inhibitory effects of certain thiophene derivatives on botulinum neurotoxin serotype A metalloprotease, with K(i) values indicating strong inhibitory potential . Although this study focused on a different thiophene derivative, it underscores the potential for similar compounds to exhibit significant biological activity.

-

Polymerization and Conductivity :

- The ability of this compound to undergo polymerization has implications for its use in developing conductive materials. Such polymers could find applications in biosensors and electronic devices, indirectly contributing to biological applications through enhanced detection methods .

The biological effects of this compound and its derivatives may be attributed to their ability to interact with biomolecules through:

- Binding Interactions : Compounds can bind to active sites on enzymes or receptors, inhibiting their function.

- Formation of Conductive Films : The polymerization capability allows for the creation of conductive pathways that can facilitate biochemical reactions or sensor applications.

Comparative Analysis Table

| Property | This compound | Related Thiophene Derivatives |

|---|---|---|

| Antimicrobial Activity | Limited data | Significant activity reported |

| Anti-inflammatory Effects | Not directly studied | Observed in several studies |

| Enzyme Inhibition | Not directly studied | Strong inhibitors identified |

| Polymerization Potential | High | Varies by derivative |

Propriétés

Numéro CAS |

23395-60-0 |

|---|---|

Formule moléculaire |

C8H16SSi2 |

Poids moléculaire |

200.45 g/mol |

Nom IUPAC |

(5-dimethylsilylthiophen-2-yl)-dimethylsilane |

InChI |

InChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 |

Clé InChI |

RSLQPGRJMFPVHF-UHFFFAOYSA-N |

SMILES |

C[Si](C)C1=CC=C(S1)[Si](C)C |

SMILES canonique |

C[SiH](C)C1=CC=C(S1)[SiH](C)C |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.